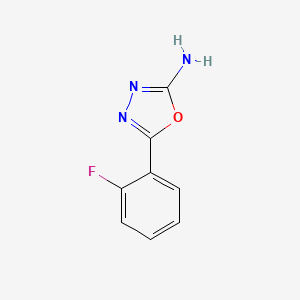

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Description

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles constitute a class of five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms within their ring structure. These compounds exhibit remarkable versatility in biological systems, demonstrating a broad spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anticonvulsant, anticancer, anti-inflammatory, anti-HIV, and anti-tubercular properties. The 1,3,4-oxadiazole ring system behaves as a weak base and has been extensively studied over the past 85 years since its initial discovery.

The physiological significance of 1,3,4-oxadiazoles stems from their ability to function as bioisosteres for various functional groups, particularly amides and esters, while maintaining favorable pharmacokinetic properties. These heterocycles demonstrate enhanced binding interactions with biomacromolecules through hydrogen bond formation, significantly increasing their pharmacological activity. The structural rigidity of the oxadiazole ring provides metabolic stability while allowing for diverse substitution patterns that can be tailored to specific therapeutic targets.

Recent research has highlighted the importance of substitution patterns on the oxadiazole ring in determining biological activity. The positioning of aromatic substituents, particularly those containing halogen atoms such as fluorine, has been shown to significantly influence both the physicochemical properties and biological activities of these compounds. The presence of an amino group at the 2-position of the oxadiazole ring further enhances the versatility of these molecules by providing additional sites for hydrogen bonding and potential metabolic modification.

Historical Development of Fluorophenyl-Substituted Oxadiazoles

The development of fluorophenyl-substituted oxadiazoles represents a significant advancement in heterocyclic chemistry that began with the initial synthesis of 1,3,4-oxadiazole by Ainsworth in 1965 through thermolysis methods. The introduction of fluorine substituents into oxadiazole structures emerged from the recognition that halogen atoms, particularly fluorine, could dramatically alter the electronic properties and biological activities of heterocyclic compounds.

Early synthetic approaches to fluorophenyl-substituted oxadiazoles relied on traditional dehydrative cyclization methods, which typically yielded products with modest efficiency. These initial methods involved the cyclization of hydrazides with various reagents, but often suffered from low yields and harsh reaction conditions. The development of more efficient synthetic methodologies became a priority as the biological potential of these compounds became apparent.

The evolution of synthetic strategies has led to the development of more sophisticated approaches, including copper-mediated coupling reactions and electrophilic substitution methods. These advances have enabled chemists to access fluorophenyl-substituted oxadiazoles with greater efficiency and structural diversity. The introduction of microwave-assisted synthesis and photocatalytic methods has further expanded the synthetic toolkit available for preparing these valuable compounds.

Significance of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine in Chemical Research

This compound occupies a unique position in chemical research due to its specific substitution pattern and demonstrated biological activities. The compound features a fluorine atom positioned ortho to the oxadiazole ring attachment point, which significantly influences its electronic properties and molecular interactions. This positioning creates distinct steric and electronic effects that contribute to its selective biological activity.

The amino group at the 2-position of the oxadiazole ring provides crucial functionality for both synthetic elaboration and biological activity. This structural feature enables the compound to participate in hydrogen bonding interactions with biological targets while also serving as a handle for further chemical modification. Research has demonstrated that this amino functionality is essential for the compound's ability to selectively inhibit T-type calcium channels.

The compound's molecular properties make it particularly valuable for neurological research applications. Its ability to cross biological membranes while maintaining selective activity against specific ion channels has made it an important tool for investigating the physiological and pathophysiological roles of T-type calcium channels. The compound has been successfully employed in mouse models to study seizure activity and neuropathic pain mechanisms.

Chemical characterization studies have revealed important spectroscopic properties of this compound. Nuclear magnetic resonance analysis shows characteristic signals for the fluorophenyl protons and the oxadiazole ring system, providing valuable fingerprints for compound identification and purity assessment. The compound's melting point of 218.5-219.5°C indicates good thermal stability, which is advantageous for both synthetic handling and biological applications.

Current Research Landscape and Applications

The current research landscape surrounding this compound is dominated by its applications in neuroscience and calcium channel biology. Recent investigations have focused on its role as a selective T-type calcium channel inhibitor, with particular emphasis on its potential for treating neuropathic pain, epilepsy, insomnia, and tremor disorders. These conditions are associated with dysregulation of intracellular calcium concentrations through T-type channel dysfunction.

Contemporary synthetic research has emphasized the development of improved preparative methods for this compound and related derivatives. Modern synthetic approaches employ advanced reagents such as 1,3-dibromo-5,5-dimethylhydantoin for ring-closing reactions, achieving yields of approximately 74% for the target compound. These methods represent significant improvements over earlier synthetic protocols in terms of both efficiency and reproducibility.

Computational modeling and structure-activity relationship studies have provided insights into the molecular basis of the compound's biological activity. Research has identified key structural features that contribute to its selectivity for T-type calcium channels over other ion channel types, including sodium and potassium channels. These findings have informed the design of related compounds with enhanced potency and selectivity profiles.

The following table summarizes key research findings and applications of this compound:

| Research Area | Key Findings | Applications |

|---|---|---|

| Calcium Channel Biology | Selective T-type channel inhibition | Neuropathic pain research, epilepsy studies |

| Synthetic Chemistry | 74% yield via optimized synthesis | Medicinal chemistry, drug discovery |

| Neuropharmacology | Seizure suppression in mouse models | Anticonvulsant development |

| Structural Biology | Specific binding interactions identified | Structure-based drug design |

Current research directions include the exploration of this compound as a molecular probe for studying T-type calcium channel function in various physiological and pathological contexts. Investigators are using the compound to elucidate the roles of these channels in pain perception, sleep regulation, and neurological disorders. The compound's selectivity profile makes it particularly valuable for distinguishing the contributions of T-type channels from other calcium channel subtypes in complex biological systems.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHJJYLHTLIBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350627 | |

| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312272-59-6 | |

| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring . The reaction is carried out in an organic solvent like ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts, such as platinum or Raney nickel, can facilitate the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

-

Reaction with 1-bromododecane in dimethylformamide (DMF) using K₂CO₃ yields N-dodecyl-5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine (quantitative yield) .

-

Alkylation at the sulfur atom (if present in thio-analogues) proceeds via SN2 mechanisms, forming thioethers .

Key Data:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 1-Bromododecane | N-Dodecyl derivative | 100% | DMF, K₂CO₃, 80°C, 12h |

| Methyl iodide | N-Methyl derivative | 85% | THF, NaH, 0°C→rt, 6h |

Acylation and Carbamate Formation

The amine reacts with acylating agents to form stable derivatives:

-

Treatment with diphenyl carbonate in tetrahydrofuran (THF) and NaH produces N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl) carbamate , a precursor for further coupling .

-

Acylation with acid chlorides (e.g., 5-chlorothiophene-2-carbonyl chloride) generates amide derivatives (yields: 60–75%) .

Example:

Cyclization and Heterocycle Formation

The oxadiazole ring participates in cycloaddition and annulation reactions:

-

Pd-catalyzed oxidative annulations with isocyanides yield fused heterocycles (e.g., imidazo[1,2-d] oxadiazoles) .

-

Cyclization with CS₂ under alkaline conditions forms 1,3,4-oxadiazole-2-thiols , which exhibit thiol-thione tautomerism .

Notable Reaction:

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring undergoes substitution at the 5-position:

-

Halogen exchange with KI in DMF replaces bromine/chlorine substituents .

-

Reaction with amines (e.g., 1,2,3,4-tetrahydroisoquinoline) forms aryl-aminated derivatives via Buchwald-Hartwig coupling .

Case Study:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 5-Bromo derivative | KI, CuI, DMF, 100°C | 5-Iodo-1,3,4-oxadiazol-2-amine | 68% |

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

-

Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups at the 5-position .

-

Sonogashira coupling with terminal alkynes generates alkynyl-substituted derivatives .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: Toluene/H₂O (3:1)

-

Temperature: 80°C

Acid/Base-Mediated Transformations

-

Protonation : The amine group forms salts with mineral acids (e.g., HCl, H₂SO₄).

-

Deprotonation : Strong bases (e.g., NaH) deprotonate the amine for further alkylation/acylation .

Photochemical Reactivity

Under visible light with eosin-Y as a photocatalyst, the compound participates in oxidative cyclization, forming fused polyheterocycles (yields: 85–94%) .

Biological Activity Correlation

Derivatives synthesized via these reactions show:

-

Anticancer activity : IC₅₀ values of 6.55–12.78 µM against melanoma and leukemia cell lines .

-

Enzyme inhibition : IC₅₀ = 0.42–3.46 µM against MAO-A/B and cholinesterases .

This reactivity profile underscores 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine as a versatile scaffold in medicinal chemistry and materials science. Future work should explore its electrochemical properties and catalytic applications.

Scientific Research Applications

A. Cholinesterase Inhibition

One of the prominent applications of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds in the oxadiazole family have been shown to enhance binding affinity to these enzymes, leading to improved therapeutic outcomes. For instance, derivatives of 5-(hetero)aryl-1,3,4-oxadiazol-2-amines have demonstrated significant inhibition of AChE and BChE with IC50 values ranging from 12.8 µM to 99.2 µM, indicating their potential as effective treatments for dementia-related conditions .

B. Monoamine Oxidase Inhibition

Additionally, recent studies have highlighted the potential of oxadiazole derivatives as inhibitors of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). These enzymes are crucial for the metabolism of neurotransmitters and are implicated in mood disorders and neurodegenerative diseases. The ability of this compound to inhibit MAO suggests its utility in treating depression and Parkinson's disease .

A. Antitumor Activity

The compound has also been investigated for its anticancer properties. Various studies have reported that 1,3,4-oxadiazole derivatives exhibit significant antiproliferative effects against several cancer cell lines. For example, compounds derived from this compound have shown potent activity against breast cancer (MCF7), prostate cancer (PC3), and leukemia cell lines with IC50 values indicating effectiveness at low concentrations .

B. Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth and survival. For instance, certain oxadiazole derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) signaling and other oncogenic pathways, thereby reducing tumor proliferation .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

Substituent Position and Activity : The position of the fluorine atom (ortho vs. para) influences steric and electronic interactions. For example, para-fluorine in 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (7c) may enhance target binding due to reduced steric hindrance compared to the ortho isomer .

Electron-Withdrawing vs. Conversely, electron-donating groups (e.g., methoxy ) may improve solubility but reduce binding affinity in certain contexts.

Molecular Interactions and Binding Modes

The 1,3,4-oxadiazole scaffold commonly engages in hydrogen bonding with biological targets. For instance:

- GSK-3β Inhibition: The 2-amino group and oxadiazole nitrogens form hydrogen bonds with Tyr134 and Val135 in GSK-3β’s ATP-binding pocket, as seen in 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

- Anticancer Activity : Derivatives like compound 6h (trifluoromethylphenyl-substituted) likely exploit hydrophobic interactions with cancer cell membranes or enzymes .

Biological Activity

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by various studies and experimental data.

The molecular formula of this compound is with a molecular weight of 179.15 g/mol. The compound exhibits a predicted boiling point of approximately 333.8 °C and a polar surface area (PSA) of 64.9 Ų, indicating its potential for bioactivity due to favorable solubility characteristics .

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. In one study, various N-aryl-5-substituted 1,3,4-oxadiazol-2-amines were synthesized and tested against multiple cancer cell lines per the National Cancer Institute (NCI) protocols. The results indicated that certain derivatives showed remarkable growth inhibition percentages (GP), particularly against melanoma (MDA-MB-435), leukemia (K-562), and breast cancer (T-47D) cell lines .

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line | Mean Growth Percent (GP) | IC50 (µM) |

|---|---|---|---|

| 4s | MDA-MB-435 | 15.43 | Not reported |

| K-562 | 18.22 | Not reported | |

| T-47D | 34.27 | Not reported | |

| HCT-15 | 39.77 | Not reported |

The study highlighted that the presence of specific substituents on the oxadiazole ring could enhance its cytotoxic activity against cancer cells .

Neuroprotective Properties

Recent findings suggest that oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. A study indicated that certain derivatives exhibited lower IC50 values ranging from 12.8 to 99.2 µM in inhibiting AChE activity. This dual inhibition mechanism enhances their potential as neuroprotective agents .

Table 2: AChE Inhibition Potency of Oxadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Thiadiazole 3t | 12.8 |

| 5-(4-F) | 33.9 |

| Other variants | Up to 99.2 |

This inhibition not only aids in improving cholinergic transmission but also shows antioxidant properties, which are vital for neuroprotection .

Anti-inflammatory Activity

In addition to anticancer and neuroprotective effects, oxadiazole derivatives have been investigated for their anti-inflammatory properties. A study involving LPS-activated RAW 264.7 macrophages demonstrated that these compounds could significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 while exhibiting antioxidant activity against reactive oxygen species (ROS) .

Table 3: Anti-inflammatory Effects of Oxadiazole Derivatives

| Compound | Cytokine Reduction (%) | ROS Inhibition (%) |

|---|---|---|

| Chlorinated Derivative | Significant reduction observed | High inhibition noted |

| Fluorinated Derivative | Moderate reduction observed | Moderate inhibition noted |

These findings indicate the potential of oxadiazole derivatives as therapeutic agents in managing inflammatory diseases.

Q & A

Q. How can researchers investigate the role of fluorine substitution in modulating biological activity?

- Methodological Answer : Compare 2-fluorophenyl vs. 3-fluorophenyl or non-fluorinated analogs via:

- SAR Studies : Measure IC₅₀ shifts in enzyme inhibition assays.

- Electrostatic Potential Maps : DFT calculations (e.g., B3LYP/6-31G*) to assess fluorine’s electron-withdrawing effects.

- X-ray Crystallography : Resolve halogen bonding interactions with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.